
Lithosperman B
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Description
Lithosperman B is a natural product found in Lithospermum erythrorhizon with data available.
Scientific Research Applications
Pharmacological Properties
Lithosperman B has been identified for its significant complement inhibitory activity , making it a candidate for developing treatments targeting immune responses. It acts on both the classical and alternative pathways of the complement system, which is crucial in inflammatory and autoimmune diseases.
Complement Inhibition
Research indicates that this compound can suppress hemolysis triggered by complement activation. The specific concentrations required for 50% inhibition (CH50 and AP50 values) are critical for understanding its efficacy:
Compound | CH50 (μg/mL) | AP50 (μg/mL) |
---|---|---|
Lithosperman APS-1 | 203 ± 20 | 45 ± 8 |
Lithosperman APS-2 | 282 ± 11 | 144 ± 17 |
Heparin | 110 ± 7 | 90 ± 2 |
These values suggest that this compound may be comparable to established anticoagulants like heparin, indicating its potential in therapeutic applications for conditions involving complement system dysregulation .
Antidiabetic Properties
This compound has been investigated for its antidiabetic effects, particularly in traditional medicine practices. Studies have shown that compounds derived from Arnebia euchroma exhibit hypoglycemic activity, contributing to blood sugar regulation. The integration of this compound into diabetes management protocols could offer a natural alternative to synthetic drugs .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound extend its applications to treating chronic inflammatory conditions. Its ability to modulate immune responses can be beneficial in diseases such as rheumatoid arthritis and lupus, where the complement system plays a significant role in disease pathology .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- Diabetes Management : A study compiled a database of natural compounds with antidiabetic activity, highlighting this compound's role in lowering blood glucose levels and improving insulin sensitivity .
- Complement System Modulation : Experimental data demonstrated that both APS-1 and APS-2 forms of Lithosperman significantly inhibited complement-mediated hemolysis, suggesting potential therapeutic roles in diseases characterized by excessive complement activation .
Properties
Molecular Formula |
C36H30O16 |
---|---|
Molecular Weight |
718.6 g/mol |
IUPAC Name |
2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,5-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-20-13-19(14-21(38)15-20)32-31(36(49)51-28(35(47)48)12-17-2-6-23(40)26(43)10-17)30-18(3-7-24(41)33(30)52-32)4-8-29(44)50-27(34(45)46)11-16-1-5-22(39)25(42)9-16/h1-10,13-15,27-28,31-32,37-43H,11-12H2,(H,45,46)(H,47,48)/b8-4+ |
InChI Key |
MLLNSAKYYJBTKG-XBXARRHUSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Synonyms |
lithosperman lithosperman A lithosperman B lithosperman C lithospermans |
Origin of Product |
United States |
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